molecular formula C19H23N3O2 B2938061 (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 1421509-22-9

(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Cat. No.: B2938061
CAS No.: 1421509-22-9
M. Wt: 325.412
InChI Key: JKKCQOZJHUKYJO-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone: is a complex organic compound that belongs to the class of piperidines and pyrazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine and pyrazolone rings. One common synthetic route includes the following steps:

  • Formation of the piperidine ring: : This can be achieved through the reaction of benzyl chloride with piperidine in the presence of a strong base.

  • Formation of the pyrazolone ring: : This involves the cyclization of a hydrazone derivative with a suitable carbonyl compound.

  • Coupling of the two rings: : The final step involves the coupling of the piperidine and pyrazolone rings through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalysts can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives

  • Reduction: : Piperidine derivatives

  • Substitution: : Substituted piperidines and pyrazolones

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as a bioactive compound in biological assays.

  • Medicine: : It may have therapeutic properties and could be developed into a drug candidate.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both piperidine and pyrazolone rings. Similar compounds include:

  • Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.

  • Pyrazolone derivatives: : These compounds share the pyrazolone ring but may have different substituents.

In comparison, the presence of both rings in this compound provides a unique combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(17-14-20-22-9-4-12-24-19(17)22)21-10-7-16(8-11-21)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCQOZJHUKYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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